molecular formula C21H17N3O3S2 B2553759 (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 882218-76-0

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2553759
CAS No.: 882218-76-0
M. Wt: 423.51
InChI Key: RHKLMTBEZZYLFD-WQRHYEAKSA-N
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Description

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Biological Activity

The compound (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C29H23N5O3SC_{29}H_{23}N_{5}O_{3}S with a molecular weight of 521.6 g/mol. The unique structure includes:

  • A thiazolidinone ring which is often associated with various biological activities.
  • A pyrazole moiety , known for its anti-inflammatory and antimicrobial properties.
  • Methoxyphenyl substituents that enhance its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial effects. For instance, related compounds have shown activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Proteus mirabilis

In a study evaluating antimicrobial efficacy, several derivatives were tested using the well diffusion method, revealing zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives could reduce these cytokines significantly, demonstrating their potential as anti-inflammatory agents .

Anticancer Properties

Preliminary studies indicate that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values lower than 10 µM against tumor cell lines such as HCT116 (colorectal cancer) and MDA-MB 231 (breast cancer) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Signal Transduction Modulation : It can alter signaling pathways by binding to receptors or other proteins, leading to reduced inflammation or inhibited tumor growth .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:

  • A study synthesized multiple thiazolidinone compounds and assessed their antimicrobial activity against a range of pathogens. Results indicated that modifications in the structure significantly affected their efficacy .
CompoundActivityReference
Compound AAntimicrobial
Compound BAnti-inflammatory
Compound CAnticancer (HCT116)

Properties

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-26-16-9-8-13(10-17(16)27-2)19-14(11-18-20(25)22-21(28)29-18)12-24(23-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25,28)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKLMTBEZZYLFD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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